4-(3-nitrobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide
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Overview
Description
4-(3-nitrobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide: is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a piperazine core substituted with a nitrobenzenesulfonyl group and diphenylcarboxamide moiety, making it a versatile molecule for research and industrial use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-nitrobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine core. One common approach is to react piperazine with 3-nitrobenzenesulfonyl chloride under controlled conditions to form the intermediate piperazine derivative. This intermediate is then further reacted with diphenylcarbamic acid chloride to introduce the diphenylcarboxamide group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Typical reducing agents are iron and hydrogen gas.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Nitroso derivatives, nitrate esters.
Reduction: : Amines, such as piperazine derivatives.
Substitution: : Sulfonamide derivatives, amides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 4-(3-nitrobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural complexity allows it to interact with a wide range of biological targets.
Medicine
In the medical field, this compound has potential as a lead compound for drug development. Its ability to modulate biological pathways makes it a candidate for therapeutic applications, such as in the treatment of inflammatory diseases or cancer.
Industry
In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 4-(3-nitrobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzenesulfonyl chloride
N,N-Diphenylpiperazine
3-Nitrobenzenesulfonyl chloride
Uniqueness
4-(3-nitrobenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide: is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and biological activities. Its structural complexity and versatility set it apart from simpler analogs.
Properties
IUPAC Name |
4-(3-nitrophenyl)sulfonyl-N,N-diphenylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S/c28-23(26(19-8-3-1-4-9-19)20-10-5-2-6-11-20)24-14-16-25(17-15-24)33(31,32)22-13-7-12-21(18-22)27(29)30/h1-13,18H,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDYLLHAIJJFJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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